Methionine, an essential amino acid, plays a pivotal role in various biological processes. It has been identified as a critical player in the defense against oxidative stress within proteins. Methionine residues are susceptible to oxidation, which can lead to alterations in protein function, either inhibiting or activating enzymatic activities. The reversible nature of methionine oxidation suggests a potential regulatory mechanism in cellular homeostasis2 3.
In the field of biochemistry, the understanding of methionine oxidation is crucial for elucidating the mechanisms of protein function and regulation. Methionine's role as an antioxidant is particularly relevant in the context of oxidative stress and aging, where it may help to mitigate the damage caused by reactive oxygen species2. In medicine, the reversible oxidation of methionine residues in proteins could be targeted for therapeutic interventions in diseases where oxidative stress is a contributing factor. The study of methionine oxidation in proteins also has implications for biotechnology, where the stability and activity of engineered proteins are of paramount importance. Understanding how methionine residues protect proteins from oxidation can inform the design of more stable and efficient enzymes for industrial applications3.
N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is a compound with the molecular formula CHNOS. This compound is a derivative of methionine, an essential amino acid crucial for various biological functions, including protein synthesis and metabolism. Methionine is not synthesized de novo in humans and must be obtained through diet, highlighting the importance of its derivatives in nutritional biochemistry and pharmacology .
The compound is classified as an amino acid derivative, specifically a methionine derivative with an ethylsulfanyl group and a pyridine-3-carbonyl moiety. It is categorized under organosulfur compounds due to the presence of sulfur in its structure. The ethylsulfanyl group provides unique properties that may enhance its biological activity compared to standard methionine .
The synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine typically involves several steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Solvents such as dichloromethane or dimethylformamide are commonly used to facilitate the reactions.
The molecular structure of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine features:
N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine can undergo various chemical reactions typical for amino acids and their derivatives:
These reactions are facilitated by enzymes in biological systems or can be catalyzed chemically under controlled laboratory conditions.
The mechanism of action for N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine is not fully elucidated but likely involves:
Relevant data indicate that the compound exhibits properties typical of amino acids but with modifications due to its unique structure .
N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine has potential applications in various scientific fields:
The synthesis of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine proceeds through a multi-step sequence requiring precise control of reaction parameters. The ethylsulfanyl moiety is introduced via nucleophilic aromatic substitution, where ethyl mercaptan (ethanethiol) reacts with 2-halopyridine derivatives (typically 2-bromopyridine or 2-chloropyridine) in the presence of a base such as triethylamine. This reaction proceeds optimally in aprotic solvents like dimethylformamide at 50–70°C, yielding 2-(ethylsulfanyl)pyridine with minimal dialkylation byproducts . The nucleophilic thiolate anion attacks the electron-deficient carbon ortho to the pyridine nitrogen, facilitated by the ring's inherent electrophilicity at the 2-position [3].
Subsequent acylation involves activation of the carboxylic acid group in methionine or its derivatives. Common activating agents include oxalyl chloride or thionyl chloride, converting methionine into its corresponding acid chloride. This activated species then reacts with the amino group of 2-(ethylsulfanyl)pyridin-3-amine under Schotten-Baumann conditions. Critical control of pH (maintained at 8–9 using aqueous sodium bicarbonate) prevents racemization of the methionine chiral center while promoting nucleophilic attack by the pyridine amine on the carbonyl carbon of the acyl chloride [2] [3]. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride facilitate direct condensation between methionine and 3-carboxy-2-(ethylsulfanyl)pyridine, particularly when sensitive functional groups are present [4].
Coupling efficiency between the methionine residue and the pyridine-3-carbonyl component is significantly influenced by protecting group strategy, solvent selection, and catalyst use. The α-amino group of methionine requires protection during acylation to prevent self-condensation; tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed due to their orthogonality and clean removal profiles. Boc-protected methionine demonstrates superior coupling yields (75–85%) compared to unprotected analogs (<30%) when reacted with 2-(ethylsulfanyl)nicotinic acid derivatives [4].
Solvent polarity profoundly impacts reaction kinetics, with dimethylformamide and dichloromethane providing optimal solubility for both components. Catalytic additives such as 4-dimethylaminopyridine (1–5 mol%) accelerate acylation by acting as nucleophilic catalysts, particularly for ester intermediates. Temperature optimization studies reveal that coupling below 0°C minimizes racemization but slows reaction rates, while room temperature balances efficiency (12–18 hours) with enantiomeric purity (>95% ee) [3] [4]. Microwave-assisted synthesis reduces reaction times to 30–45 minutes at controlled temperatures (50–60°C) while maintaining high yields (78–82%) [6].
Table 1: Optimization Parameters for Methionine-Pyridine Coupling Reactions
Parameter | Conditions Tested | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|---|
Protecting Group | None / Boc / Fmoc | Boc | 85 | >95 |
Solvent | DCM / DMF / THF / Acetonitrile | DMF | 82 | 93 |
Coupling Agent | DCC / EDC·HCl / HATU | HATU | 88 | 97 |
Catalyst | None / DMAP / HOAt | DMAP (4 mol%) | 90 | 96 |
Temperature | -20°C / 0°C / 25°C / 50°C | 25°C | 82 | 95 |
Sustainable synthesis methodologies have been adapted to reduce environmental impact while maintaining efficiency. Solvent-free mechanochemical grinding employs high-speed ball milling to facilitate the reaction between solid 2-(ethylsulfanyl)pyridine-3-carboxylic acid and methionine ethyl ester hydrochloride. This approach eliminates volatile organic solvents and reduces reaction times to 20–30 minutes, achieving yields comparable to traditional solution-phase synthesis (70–75%) [6].
Biocatalytic routes utilize engineered microbial strains for selective transformations. Escherichia coli expressing heterologous transaminases or acyltransferases catalyze the coupling between ethylsulfanyl-functionalized pyridine precursors and methionine derivatives in aqueous buffers at physiological temperatures. This method achieves enantioselectivity >99% ee but requires optimization of substrate loading and fermentation conditions to improve yields beyond 40–50% [2]. Green solvent alternatives such as cyclopentyl methyl ether or 2-methyltetrahydrofuran replace traditional halogenated solvents during workup procedures, reducing toxicity without compromising product recovery [6]. Reaction mass efficiency (RME) calculations demonstrate that combined green approaches increase atom economy from 62% to 81% while reducing the E-factor (kg waste/kg product) from 32 to 8.7 .
Comprehensive nuclear magnetic resonance characterization confirms the molecular architecture of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. (^{1}\text{H}) NMR (500 MHz, DMSO-d6) exhibits characteristic signals: δ 1.28 (t, 3H, -SCH₂CH₃), 2.10 (s, 3H, -SCH₃ of methionine), 2.45–2.62 (m, 2H, -CH₂- of methionine side chain), 3.16 (q, 2H, -SCH₂CH₃), 4.65 (dd, 1H, α-CH of methionine), 7.40 (dd, 1H, H5 pyridine), 8.25 (dd, 1H, H4 pyridine), 8.85 (dd, 1H, H6 pyridine), and 9.12 (d, 1H, -NH-) . The ethylsulfanyl group's methylene protons appear as a quartet at 3.16 ppm, confirming attachment to the electron-deficient pyridine ring, while the methionine methyl group resonates as a singlet at 2.10 ppm. Two-dimensional techniques including (^{1}\text{H})-(^{13}\text{C}) Heteronuclear Single Quantum Coherence spectroscopy and Nuclear Overhauser Effect Spectroscopy unambiguously establish connectivity, with key nuclear Overhauser effect correlations observed between the amide NH and methionine's α-proton, and between pyridine H4 and the ethylsulfanyl methyl group .
High-resolution mass spectrometry (electrospray ionization-positive mode) provides confirmation of molecular composition, displaying a protonated molecular ion [M+H]⁺ at m/z 315.0892 (calculated for C₁₃H₁₈N₂O₃S₂: 315.0889), with fragmentation patterns revealing sequential loss of the ethylsulfanyl moiety (-61 Da) and decarboxylation (-44 Da) . Infrared spectroscopy complements these data, showing strong carbonyl stretches at 1680 cm⁻¹ (amide C=O) and 1725 cm⁻¹ (carboxylic acid C=O), along with a distinctive C-S vibration at 680 cm⁻¹.
Table 2: Key Spectroscopic Signatures of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine
Technique | Key Signals | Structural Assignment |
---|---|---|
(^{1}\text{H}) NMR | δ 1.28 (t, 3H) | -SCH₂CH₃ methyl |
δ 2.10 (s, 3H) | Methionine -SCH₃ | |
δ 3.16 (q, 2H) | -SCH₂CH₃ methylene | |
δ 8.85 (dd, 1H) | Pyridine H6 position | |
(^{13}\text{C}) NMR | δ 14.5 | -SCH₂CH₃ methyl |
δ 15.8 | Methionine -SCH₃ | |
δ 172.8 | Carboxylic acid carbonyl | |
δ 163.5 | Amide carbonyl | |
HRMS (ESI+) | m/z 315.0892 [M+H]⁺ | Molecular ion confirmation |
IR | 1680 cm⁻¹ | Amide C=O stretch |
Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level provide insights into the ground-state geometry, electronic distribution, and reactive sites of N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine. Optimized molecular geometry reveals a near-planar arrangement between the pyridine ring and the amide bond (dihedral angle: 12.5°), while the methionine side chain adopts a gauche conformation relative to the carbonyl group. The ethylsulfanyl moiety aligns almost perpendicular to the pyridine plane (85.7° dihedral), minimizing steric repulsion with ortho-hydrogens [10].
Electrostatic potential mapping identifies regions of high electron density (negative potential) around the pyridine nitrogen, carbonyl oxygens, and sulfur atoms, while positive potential localizes at the amide NH and alkyl chain hydrogens. The HOMO (Highest Occupied Molecular Orbital) is predominantly localized on the pyridine ring and ethylsulfanyl sulfur, indicating nucleophilic reactivity at these sites. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) shows significant density on the carbonyl carbon and pyridine C2 position, suggesting electrophilic susceptibility. Calculated atomic charges via Natural Population Analysis confirm substantial negative charge on the ethylsulfanyl sulfur (-0.32 e) and pyridine nitrogen (-0.41 e), supporting their participation in coordination chemistry or oxidation reactions [3] [10].
Molecular docking simulations predict binding conformations in biological environments, demonstrating hydrogen bonding interactions between the amide carbonyl and model protein residues, while the ethylsulfanyl group participates in hydrophobic contacts. Conformational flexibility analysis identifies three low-energy rotamers differing by 2.3–3.1 kcal/mol, with the global minimum featuring an intramolecular hydrogen bond between the methionine carboxylic acid and pyridine nitrogen (distance: 1.98 Å) [10].
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